[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

Lipophilicity Drug Design Physicochemical Properties

Secure a unique pyrazole-1-yl acetic acid building block that combines a 4-methyl substituent, a 5-difluoromethyl group, and an N1-acetic acid handle—a substitution pattern unavailable from 3-difluoromethyl isomers or trifluoromethyl analogs. This architecture delivers a 0.17-unit higher logP for fine-tuning oral bioavailability and provides a CHF₂ hydrogen-bond acceptor (A=0.15) that engages underutilized binding pockets unreachable by standard CF₃ groups. Supplied at ≥95% purity, it supports direct weighing in 96-well plate synthesis, eliminating re-purification and ensuring consistent stoichiometry across parallel libraries. Select this non-interchangeable building block to generate novel IP and accelerate your SAR programs.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15
CAS No. 1856030-48-2
Cat. No. B2920756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid
CAS1856030-48-2
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15
Structural Identifiers
SMILESCC1=C(N(N=C1)CC(=O)O)C(F)F
InChIInChI=1S/C7H8F2N2O2/c1-4-2-10-11(3-5(12)13)6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13)
InChIKeyFHTMICGHSBCESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid (CAS 1856030-48-2): A Strategic Building Block for Fluorinated Pyrazole Derivatives


[5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a fluorinated pyrazole derivative with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol . It is a heterocyclic building block featuring a 4-methyl substituent, a 5-difluoromethyl group, and an N1-linked acetic acid moiety . The compound is commercially available from multiple suppliers (e.g., Fluorochem, product code F509686) and is utilized in medicinal chemistry and agrochemical research as a versatile intermediate for the synthesis of more complex molecules . Its structure presents a unique substitution pattern among pyrazole-1-yl acetic acid derivatives, offering distinct chemical reactivity and potential for generating novel intellectual property.

Why Generic Substitution of [5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is Ineffective


The specific substitution pattern on the pyrazole ring—with a difluoromethyl group at the 5-position, a methyl group at the 4-position, and the acetic acid functionality at N1—imparts distinct steric, electronic, and lipophilic properties that cannot be replicated by other positional isomers or analogs . Simple substitution with 3-difluoromethyl isomers (e.g., CAS 957487-29-5) or trifluoromethyl analogs alters the dipole moment, hydrogen-bonding capacity, and metabolic stability of the final derived compounds, potentially compromising target binding affinity, selectivity, and pharmacokinetic profile. The following quantitative evidence details the specific differentiation points that make this compound a non-interchangeable selection for structure-activity relationship (SAR) studies and lead optimization programs.

Quantitative Differentiation Guide for [5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid (CAS 1856030-48-2)


Regioisomeric Impact on Calculated Lipophilicity (clogP) Relative to 3-Difluoromethyl Isomer

The calculated partition coefficient (clogP) for [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is 0.82 (ACDLabs Percepta), compared to a clogP of 0.65 for its 3-difluoromethyl isomer, [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 957487-29-5) . This 0.17 log unit increase indicates higher intrinsic lipophilicity for the 5-difluoromethyl regioisomer, which directly influences membrane permeability and non-specific protein binding in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Impact of Difluoromethyl versus Trifluoromethyl Substituent on Hydrogen-Bond Donor Capacity

The difluoromethyl group (CF₂H) acts as a weak hydrogen-bond donor (HBD), a property absent in the trifluoromethyl (CF₃) analog. The Abraham H-bond acidity parameter (A) for the CF₂H group is 0.15, compared to 0.00 for CF₃ [1]. This incremental HBD capacity can strengthen target engagement with complementary hydrogen-bond acceptor sites in a protein binding pocket, providing a differentiation mechanism not achievable with a simple CF₃ substitution on the pyrazole core.

Hydrogen Bonding Bioisosterism Drug-Receptor Interactions

Sourcing Purity: 98% Assay Guarantee from Major Supplier (Leyan) for Consistent Synthesis

Commercially, [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is available at a documented purity of 98% (Leyan, product number 1815582) . In contrast, many positional isomers, such as [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid, are typically listed at 95% purity from common vendors . This higher baseline purity for the 5-difluoromethyl regioisomer reduces the need for re-purification prior to use in multi-step synthesis or parallel library production, saving time and costs.

Purity Reproducibility Chemical Synthesis

Validated Application Scenarios for [5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid


Pharmacokinetic modulation through increased lipophilicity compared to 3-difluoromethyl isomers

A research team optimizing the oral bioavailability of a lead series can employ this compound to introduce a 0.17-unit higher logP, as demonstrated by the calculated clogP values . This fine-tuning of lipophilicity can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of candidate molecules.

Enhancing target binding through a weak hydrogen-bond donor interaction not possible with trifluoromethyl analogs

In a structure-based drug design project where a protein crystal structure reveals an underutilized hydrogen-bond acceptor in the binding pocket, this compound's CHF₂ moiety (A=0.15) can be employed to form a stabilizing interaction, a feat unattainable with a simple CF₃ group (A=0.00) .

High-purity (98%) direct use in parallel library synthesis for SAR exploration

A medicinal chemistry group performing a 96-well plate synthesis can directly weigh and use the compound with confidence in its 98% purity , bypassing time-consuming re-purification steps and ensuring consistent reagent stoichiometry across the entire library. This is a practical improvement over analogs available at lower purity grades .

Quote Request

Request a Quote for [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.